

4-Morpholinecarboxaldehyde-¹³C basic properties

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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde-¹³C

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An In-Depth Technical Guide to 4-Morpholinecarboxaldehyde-¹³C: Properties, Analysis, and Applications

Abstract

4-Morpholinecarboxaldehyde-¹³C is a stable isotope-labeled derivative of N-formylmorpholine, a versatile organic compound used in various industrial and research settings. The specific incorporation of a carbon-13 isotope at the formyl position renders this molecule an indispensable tool for advanced analytical applications. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its increased mass allows it to be distinctly identified using mass spectrometry. This key difference establishes 4-Morpholinecarboxaldehyde-¹³C as the gold standard for use as an internal standard in isotope dilution mass spectrometry (IDMS), enabling highly accurate and precise quantification of unlabeled 4-Morpholinecarboxaldehyde in complex matrices. This guide provides a comprehensive overview of its fundamental properties, analytical characterization, primary applications, and safe handling protocols, tailored for researchers, analytical scientists, and professionals in drug development and chemical manufacturing.

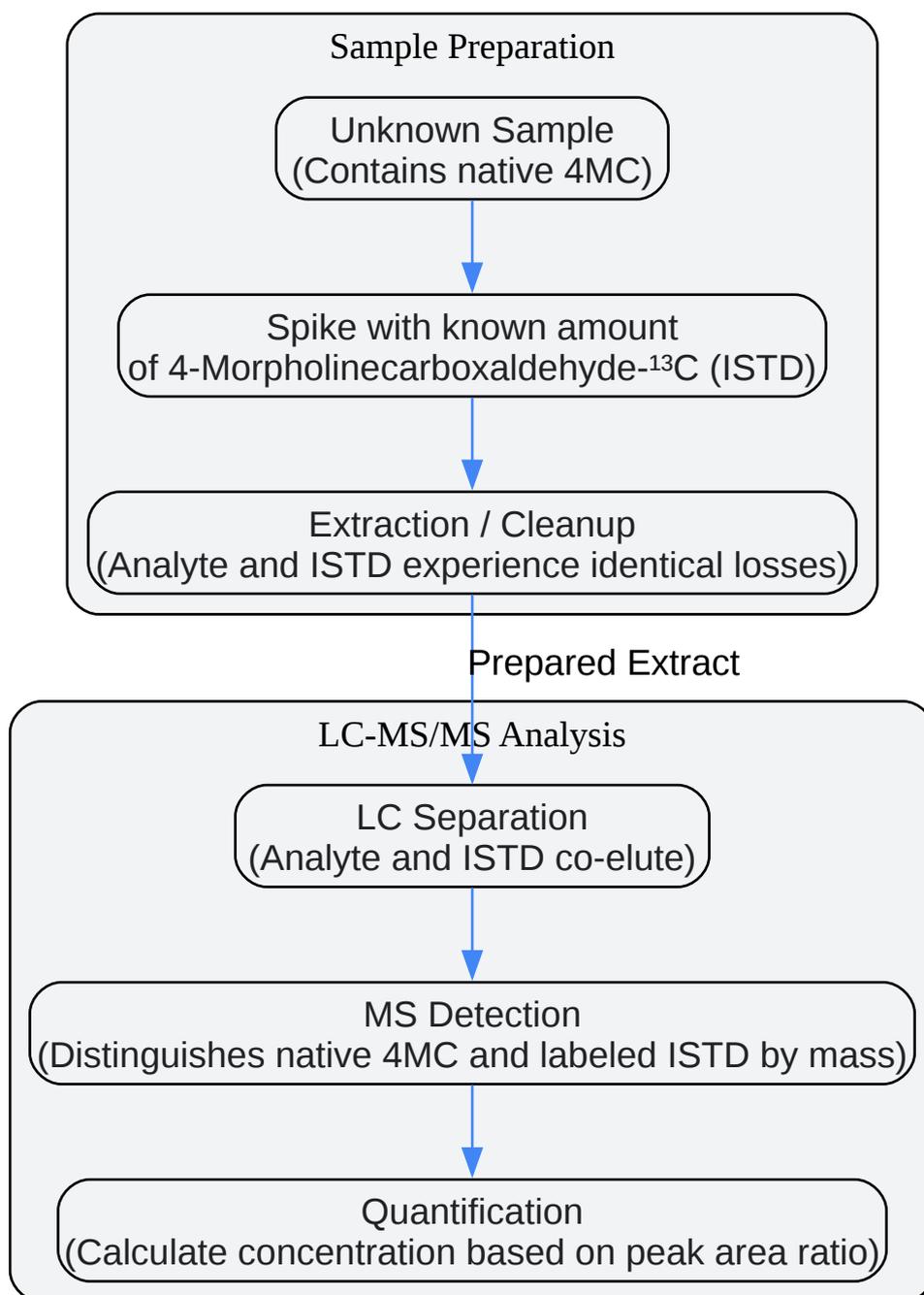
The Principle of Isotopic Labeling in Quantitative Analysis

In modern analytical science, particularly within regulated industries like pharmaceuticals and environmental testing, achieving accurate quantification is paramount. A significant challenge is

overcoming sample matrix effects and procedural inconsistencies (e.g., incomplete extraction recovery, instrument variability) that can introduce significant error. Isotope dilution mass spectrometry (IDMS) is the definitive solution to this problem.

The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation.^[1] This labeled compound, or internal standard (ISTD), is chemically identical to the native analyte and therefore experiences the same physical and chemical changes throughout the entire analytical workflow—from extraction and cleanup to ionization in the mass spectrometer source.^[1] Because the ISTD and the analyte behave identically, any loss or signal suppression/enhancement affects both compounds equally. The mass spectrometer, however, can easily distinguish between the light (native) and heavy (labeled) versions. By measuring the ratio of the native analyte to the labeled standard, one can calculate the precise concentration of the analyte in the original sample, with all procedural variability being mathematically canceled out.

4-Morpholinecarboxaldehyde-¹³C (¹³C-4MC) serves this exact purpose for the quantification of 4-Morpholinecarboxaldehyde (4MC). The carbon-13 label provides a +1 Dalton mass shift, which is ideal for differentiation without introducing significant changes in chromatographic retention time or chemical properties.^[2]



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Workflow for Isotope Dilution Mass Spectrometry.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Morpholinecarboxaldehyde-¹³C are essentially identical to those of its unlabeled analogue. The single neutron difference in the

nucleus has a negligible effect on intermolecular forces and bulk properties.

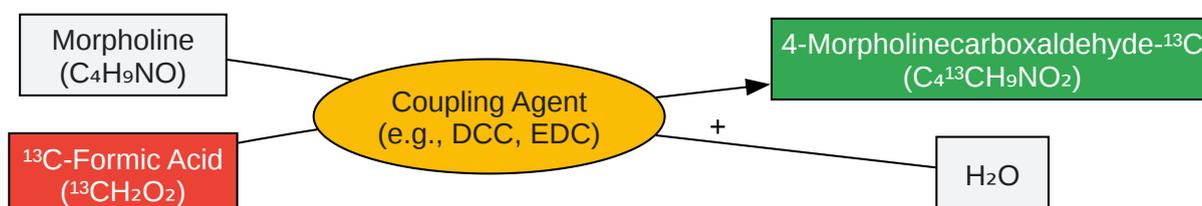
Property	Value	Source(s)
Chemical Name	4-Morpholinecarboxaldehyde- ¹³ C	[2][3]
Synonyms	N-Formylmorpholine- ¹³ C	[4]
CAS Number	113009-82-8	[2][3]
Molecular Formula	C ₄ ¹³ CH ₉ NO ₂	[2][3]
Molecular Weight	116.12 g/mol	[2][3]
Accurate Mass	116.0667 Da	[2]
Appearance	Colorless to yellow liquid; may be a white solid below RT	[5][6][7]
Melting Point	20 - 23 °C (68 - 73.4 °F)	[5][6][8]
Boiling Point	~240 °C (~464 °F)	[5][6][9]
Density	~1.145 g/cm ³	[6][8]
Solubility	Soluble in water; soluble in organic solvents (ethanol, methanol)	[7][10]
log P (octanol/water)	-1.2	[11]

Synthesis and Isotopic Incorporation

The synthesis of 4-Morpholinecarboxaldehyde-¹³C requires a strategy that precisely incorporates the carbon-13 isotope at the desired formyl position with high isotopic purity. A common and efficient method involves the amide coupling of morpholine with ¹³C-labeled formic acid.

The causality behind this choice is twofold:

- Availability of Precursor: ^{13}C -Formic acid is a commercially available and highly enriched isotopic precursor, ensuring the final product has high isotopic purity.
- Reaction Specificity: Amide coupling reactions are well-established and high-yielding, allowing for the specific formation of the N-CHO bond without scrambling the label to other positions.



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Proposed synthesis of 4-Morpholinecarboxaldehyde- ^{13}C .

Representative Synthetic Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ^{13}C -Formic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM).
- Activation: Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath. Add a suitable coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
- Nucleophilic Addition: While stirring at $0\text{ }^\circ\text{C}$, slowly add a solution of morpholine (1.05 eq) in anhydrous DCM to the reaction mixture.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

- **Workup:** Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or vacuum distillation to yield pure 4-Morpholinecarboxaldehyde-¹³C.
- **Characterization:** Confirm the identity, purity, and isotopic enrichment of the final product using the analytical techniques described in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to validate the identity, purity, and isotopic enrichment of the synthesized standard. Each technique provides a unique and complementary piece of information.

Mass Spectrometry (MS)

MS is the most direct method for confirming successful isotopic labeling.

- **Expected Observation:** The mass spectrum will show a molecular ion [M+H]⁺ at m/z 117, which is one mass unit higher than the unlabeled 4-Morpholinecarboxaldehyde ([M+H]⁺ at m/z 116).^{[2][4]}
- **Causality:** The higher mass is a direct result of replacing a ¹²C atom (atomic mass ≈ 12.000 Da) with a ¹³C atom (atomic mass ≈ 13.003 Da).
- **Protocol for Verification:**
 - Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Infuse the solution directly into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (HRMS).
 - Acquire data in positive ion mode over a mass range that includes m/z 116 and 117.

- Verify that the predominant peak corresponds to the exact mass of the ^{13}C -labeled compound and assess isotopic purity by comparing the relative intensity of any signal at m/z 116.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the label's specific location within the molecule.

- ^{13}C NMR Spectroscopy:
 - Expected Observation: A highly intense singlet in the aldehyde region of the spectrum (typically ~ 160 - 165 ppm).^[12] The signal intensity for this specific carbon will be dramatically enhanced (by a factor of ~ 90) compared to the natural abundance signals of the other carbons.
 - Causality: The spectrum directly detects ^{13}C nuclei. By introducing a $\sim 99\%$ enriched ^{13}C at the formyl position, that signal becomes the most prominent in the spectrum, confirming both the presence and location of the label.
- ^1H NMR Spectroscopy:
 - Expected Observation: The formyl proton (H-C=O), which is a singlet at ~ 8.0 ppm in the unlabeled compound, will appear as a large doublet.^[12]
 - Causality: This splitting is caused by one-bond scalar coupling (^1J -coupling) to the attached ^{13}C nucleus. The coupling constant (^1JCH) is typically large, on the order of 170-200 Hz. This observation is definitive proof that the proton is directly bonded to the ^{13}C label.

Infrared (IR) Spectroscopy

IR spectroscopy can detect the subtle effect of the heavier isotope on bond vibration frequency.

- Expected Observation: The characteristic carbonyl (C=O) stretching frequency, typically found around 1670 cm^{-1} , will be shifted to a slightly lower wavenumber (frequency) compared to the unlabeled analogue.

- **Causality:** According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. By increasing the mass of the carbon atom from 12 to 13, the reduced mass of the C=O bond increases, resulting in a lower vibrational frequency. This shift provides complementary evidence of successful isotopic incorporation into the carbonyl group.

Core Applications in Research and Development

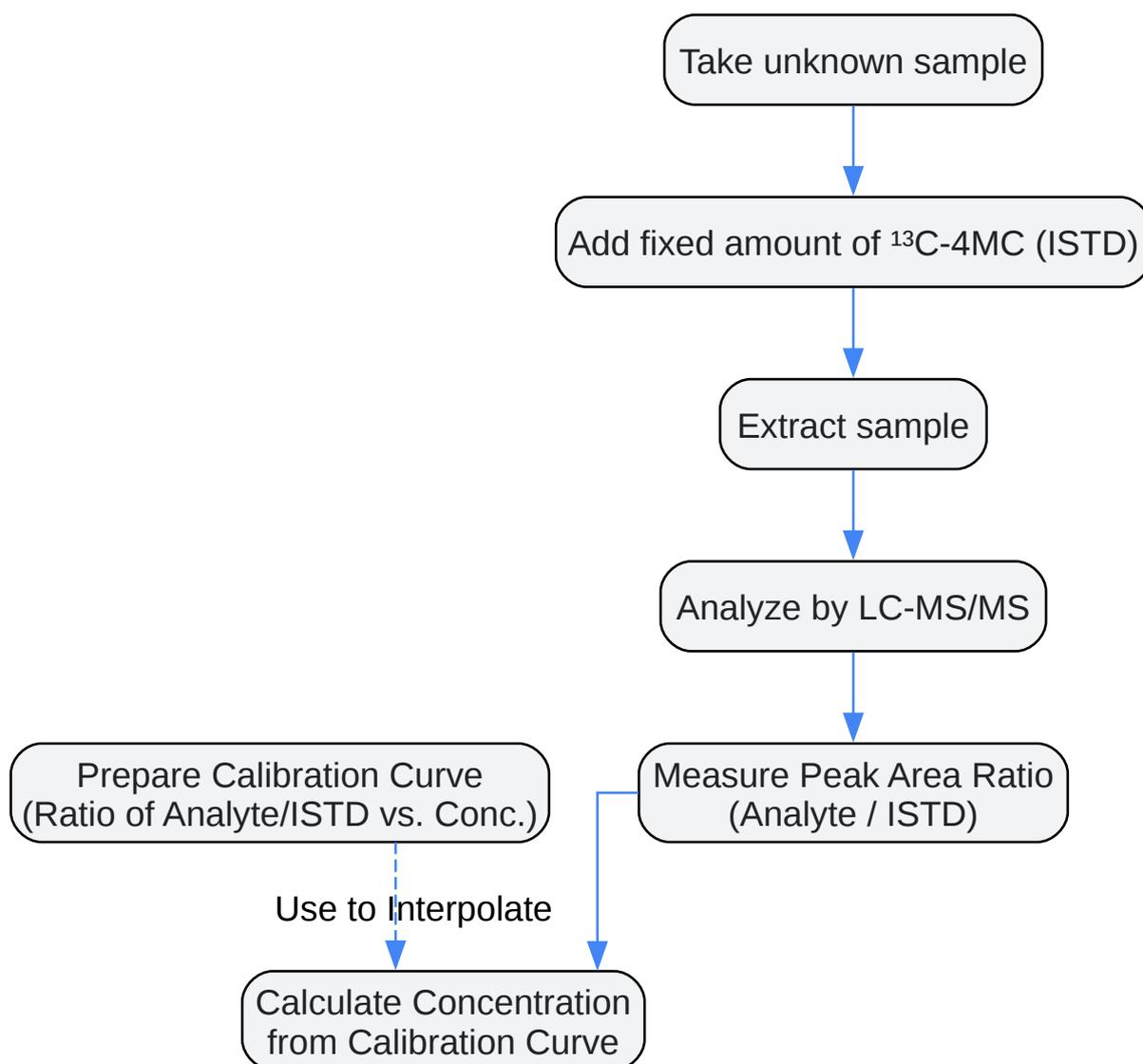
The primary utility of 4-Morpholinecarboxaldehyde-¹³C is as a tool for enhancing analytical accuracy.

Isotope Dilution Analysis for Process and Purity Control

In the manufacturing of pharmaceuticals or specialty chemicals where 4-Morpholinecarboxaldehyde is used as a reagent or solvent, it is often critical to monitor its residual levels in final products or process streams.[7][8]

- **Challenge:** The sample matrices (e.g., active pharmaceutical ingredient, complex reaction mixture) can be complex, leading to significant matrix effects in LC-MS analysis.
- **Solution:** By using ¹³C-4MC as an internal standard, these matrix effects can be completely negated.
- **Workflow:**
 - **Standard Curve Preparation:** Prepare a series of calibration standards containing a fixed concentration of ¹³C-4MC and varying known concentrations of unlabeled 4MC.
 - **Sample Preparation:** Accurately weigh the sample to be analyzed. Add a precise volume of the ¹³C-4MC internal standard stock solution.
 - **Extraction:** Perform the necessary sample extraction to isolate the analytes from the matrix.
 - **LC-MS/MS Analysis:** Analyze the calibration standards and the prepared sample by LC-MS/MS. Monitor a specific fragmentation (transition) for 4MC and a corresponding transition for ¹³C-4MC.

- Quantification: Generate a calibration curve by plotting the peak area ratio ($\text{Area}_{4\text{MC}} / \text{Area}_{^{13}\text{C}-4\text{MC}}$) against the concentration of 4MC. Determine the concentration of 4MC in the unknown sample by interpolating its measured peak area ratio onto this curve.



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Quantitative analysis workflow using an internal standard.

Mechanistic and Metabolic Studies

Beyond quantitative analysis, ^{13}C -4MC can be a valuable tracer for studying chemical reaction mechanisms. For instance, in reactions where 4-Morpholinecarboxaldehyde acts as a

formylating agent, using the labeled version allows researchers to track the path of the formyl group into the final product molecule by mass spectrometry, confirming reaction pathways.[13]

Safety, Handling, and Storage

While specific safety data for the ^{13}C -labeled compound is limited, the toxicological profile is expected to be identical to that of unlabeled 4-Morpholinecarboxaldehyde. All handling procedures should be based on the known hazards of the parent compound.

- GHS Hazards:
 - Warning: May cause an allergic skin reaction (H317).[4][11][14]
 - Warning: Causes serious eye irritation (H319).[4][6][14]
 - Warning: May cause respiratory irritation (H335).[4][6]
- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]
 - Eye Protection: Use chemical safety goggles or a face shield.[9]
 - Lab Coat: A standard lab coat should be worn to prevent skin contact.
- Handling:
 - Work in a well-ventilated area, preferably within a chemical fume hood.
 - Avoid breathing vapors or mists.[11]
 - Prevent contact with skin and eyes.[5]
- Storage:
 - Keep the container tightly closed.[5]
 - Store in a cool, dry, and well-ventilated place away from sources of ignition.

- The compound is hygroscopic; storage under an inert gas is recommended for long-term stability.[7]
- Disposal:
 - Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]

Conclusion

4-Morpholinecarboxaldehyde-¹³C is more than just a chemical; it is a precision tool that empowers scientists to achieve the highest levels of accuracy in analytical quantification. Its value lies in its elegant simplicity: a single isotopic substitution that makes it physically distinguishable while remaining chemically identical to its native analogue. This property makes it an indispensable internal standard for isotope dilution mass spectrometry, effectively eliminating errors from matrix effects and sample preparation. For any researcher or drug development professional requiring reliable and defensible quantitative data for 4-Morpholinecarboxaldehyde, the use of its ¹³C-labeled counterpart is not just best practice—it is the definitive standard.

References

- PubChem. (n.d.). N-Formylmorpholine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)[4]
- Solubility of Things. (n.d.). Morpholine-4-carbaldehyde. Retrieved from [\[Link\]](#)[10]
- precisionFDA. (n.d.). 4-MORPHOLINECARBOXALDEHYDE. Retrieved from [\[Link\]](#)[15]
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [\[Link\]](#)[16]
- Wikipedia. (n.d.). N-Formylmorpholine. Retrieved from [\[Link\]](#)[6]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [\[Link\]](#)[17]

- PubMed. (2011). Elemental formula annotation of polar and lipophilic metabolites using (13)C, (15)N and (34)S isotope labelling, in combination with high-resolution mass spectrometry. Retrieved from [\[Link\]\[18\]](#)
- Pharmaffiliates. (n.d.). **4-Morpholinecarboxaldehyde-13C**. Retrieved from [\[Link\]\[3\]](#)
- Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved from [\[Link\]\[1\]](#)
- ResearchGate. (2008). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [\[Link\]\[19\]](#)
- NIST. (n.d.). Morpholine, 4-(oxiranylmethyl)-. WebBook. Retrieved from [\[Link\]\[20\]](#)
- PrepChem.com. (n.d.). Synthesis of N-formylmorpholine. Retrieved from [\[Link\]\[21\]](#)
- NIST. (n.d.). 4-Pyridinecarboxaldehyde. WebBook. Retrieved from [\[Link\]\[22\]](#)

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Sources

1. romerlabs.com [romerlabs.com]
2. 4-Morpholinecarboxaldehyde-13C | LGC Standards [lgcstandards.com]
3. pharmaffiliates.com [pharmaffiliates.com]
4. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. assets.thermofisher.com [assets.thermofisher.com]
6. N-Formylmorpholine - Wikipedia [en.wikipedia.org]
7. newtopchem.com [newtopchem.com]
8. chemimpex.com [chemimpex.com]
9. 4-Morpholinecarboxaldehyde(4394-85-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Formylmorpholine(4394-85-8) 13C NMR spectrum [chemicalbook.com]
- 13. N-乙酰吗啡 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. GSRS [precision.fda.gov]
- 16. rsc.org [rsc.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. Elemental formula annotation of polar and lipophilic metabolites using (13) C, (15) N and (34) S isotope labelling, in combination with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]
- 21. prepchem.com [prepchem.com]
- 22. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
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